![molecular formula C25H25N3O4S B11635633 Prop-2-en-1-yl 5-cyano-6-({2-[(2-ethylphenyl)amino]-2-oxoethyl}sulfanyl)-4-(furan-2-yl)-2-methyl-1,4-dihydropyridine-3-carboxylate](/img/structure/B11635633.png)
Prop-2-en-1-yl 5-cyano-6-({2-[(2-ethylphenyl)amino]-2-oxoethyl}sulfanyl)-4-(furan-2-yl)-2-methyl-1,4-dihydropyridine-3-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
El 5-ciano-6-({2-[(2-etilfenil)amino]-2-oxoetil}sulfanil)-4-(furan-2-il)-2-metil-1,4-dihidropiridina-3-carboxilato de prop-2-en-1-ilo es un compuesto orgánico complejo con una amplia gama de aplicaciones en investigación científica. Este compuesto presenta una estructura única que incluye un anillo de furano, un grupo ciano y un núcleo de dihidropiridina, lo que lo convierte en un tema interesante para diversos estudios químicos.
Métodos De Preparación
Rutas sintéticas y condiciones de reacción
La síntesis del 5-ciano-6-({2-[(2-etilfenil)amino]-2-oxoetil}sulfanil)-4-(furan-2-il)-2-metil-1,4-dihidropiridina-3-carboxilato de prop-2-en-1-ilo normalmente implica reacciones orgánicas de múltiples pasos. El proceso comienza con la preparación del núcleo de dihidropiridina, seguido de la introducción del anillo de furano y el grupo ciano. Los pasos finales implican la adición de los grupos prop-2-en-1-ilo y sulfánil en condiciones controladas para garantizar que se obtenga el producto deseado.
Métodos de producción industrial
La producción industrial de este compuesto puede implicar el uso de reactores automatizados y sistemas de flujo continuo para mejorar la eficiencia y el rendimiento. Las condiciones de reacción, como la temperatura, la presión y la elección del disolvente, se optimizan para garantizar una alta pureza y una cantidad mínima de subproductos.
Análisis De Reacciones Químicas
Tipos de reacciones
El 5-ciano-6-({2-[(2-etilfenil)amino]-2-oxoetil}sulfanil)-4-(furan-2-il)-2-metil-1,4-dihidropiridina-3-carboxilato de prop-2-en-1-ilo experimenta diversas reacciones químicas, que incluyen:
Oxidación: El compuesto se puede oxidar para formar diferentes productos dependiendo del agente oxidante utilizado.
Reducción: Las reacciones de reducción pueden modificar los grupos funcionales, lo que lleva a la formación de nuevos derivados.
Sustitución: El compuesto puede sufrir reacciones de sustitución nucleófila o electrófila, lo que da como resultado el reemplazo de grupos específicos.
Reactivos y condiciones comunes
Los reactivos comunes utilizados en estas reacciones incluyen agentes oxidantes como el permanganato de potasio, agentes reductores como el hidruro de aluminio y litio, y varios nucleófilos y electrófilos para reacciones de sustitución. Las condiciones de reacción, como la temperatura, el disolvente y el pH, se controlan cuidadosamente para lograr los resultados deseados.
Principales productos formados
Los principales productos formados a partir de estas reacciones dependen de las condiciones específicas y los reactivos utilizados. Por ejemplo, la oxidación puede producir diferentes derivados de carboxilato, mientras que la reducción puede producir varios derivados de amina o alcohol.
Aplicaciones Científicas De Investigación
El 5-ciano-6-({2-[(2-etilfenil)amino]-2-oxoetil}sulfanil)-4-(furan-2-il)-2-metil-1,4-dihidropiridina-3-carboxilato de prop-2-en-1-ilo tiene varias aplicaciones en investigación científica:
Química: Se utiliza como bloque de construcción para sintetizar moléculas más complejas.
Biología: Se estudia por sus posibles interacciones con macromoléculas biológicas.
Medicina: Se investiga por sus posibles propiedades terapéuticas, incluidas las actividades antiinflamatorias y anticancerígenas.
Industria: Se utiliza en el desarrollo de nuevos materiales y procesos químicos.
Mecanismo De Acción
El mecanismo de acción del 5-ciano-6-({2-[(2-etilfenil)amino]-2-oxoetil}sulfanil)-4-(furan-2-il)-2-metil-1,4-dihidropiridina-3-carboxilato de prop-2-en-1-ilo implica su interacción con objetivos y vías moleculares específicas. El compuesto puede unirse a ciertas enzimas o receptores, modulando su actividad y conduciendo a diversos efectos biológicos. Las vías y objetivos exactos dependen de la aplicación específica y el contexto de uso.
Comparación Con Compuestos Similares
Compuestos similares
- 5-ciano-6-({2-[(2-metilfenil)amino]-2-oxoetil}sulfanil)-4-(furan-2-il)-2-metil-1,4-dihidropiridina-3-carboxilato de prop-2-en-1-ilo
- 5-ciano-6-({2-[(2-etilfenil)amino]-2-oxoetil}sulfanil)-4-(tiofen-2-il)-2-metil-1,4-dihidropiridina-3-carboxilato de prop-2-en-1-ilo
Singularidad
La singularidad del 5-ciano-6-({2-[(2-etilfenil)amino]-2-oxoetil}sulfanil)-4-(furan-2-il)-2-metil-1,4-dihidropiridina-3-carboxilato de prop-2-en-1-ilo radica en su combinación específica de grupos funcionales y características estructurales, que confieren propiedades químicas y biológicas distintas. Esto lo convierte en un compuesto valioso para diversas aplicaciones de investigación e industriales.
Propiedades
Fórmula molecular |
C25H25N3O4S |
|---|---|
Peso molecular |
463.6 g/mol |
Nombre IUPAC |
prop-2-enyl 5-cyano-6-[2-(2-ethylanilino)-2-oxoethyl]sulfanyl-4-(furan-2-yl)-2-methyl-1,4-dihydropyridine-3-carboxylate |
InChI |
InChI=1S/C25H25N3O4S/c1-4-12-32-25(30)22-16(3)27-24(18(14-26)23(22)20-11-8-13-31-20)33-15-21(29)28-19-10-7-6-9-17(19)5-2/h4,6-11,13,23,27H,1,5,12,15H2,2-3H3,(H,28,29) |
Clave InChI |
UEUGYZDYKKOLPJ-UHFFFAOYSA-N |
SMILES canónico |
CCC1=CC=CC=C1NC(=O)CSC2=C(C(C(=C(N2)C)C(=O)OCC=C)C3=CC=CO3)C#N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


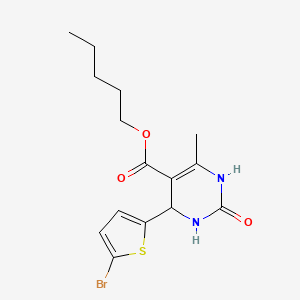
![4-(4-ethoxy-3-methylbenzoyl)-5-(2-fluorophenyl)-3-hydroxy-1-[3-(morpholin-4-yl)propyl]-2,5-dihydro-1H-pyrrol-2-one](/img/structure/B11635561.png)
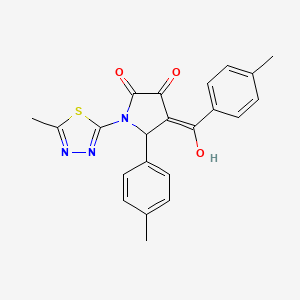
![4-chloro-N-{3-[(2-chloro-4-nitrophenyl)amino]propyl}benzamide](/img/structure/B11635565.png)

![4-[(Z)-(5-imino-7-oxo-3-phenyl-5H-[1,3]thiazolo[3,2-a]pyrimidin-6(7H)-ylidene)methyl]phenyl acetate](/img/structure/B11635568.png)
![5,5-Dimethyl-3-[(3-methylphenyl)amino]cyclohex-2-en-1-one](/img/structure/B11635577.png)
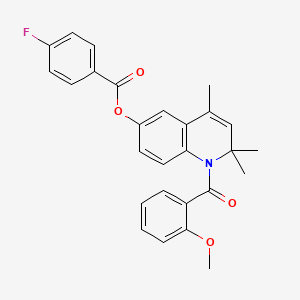
![7-[(4-ethenylbenzyl)oxy]-3-hexyl-4-methyl-2H-chromen-2-one](/img/structure/B11635587.png)
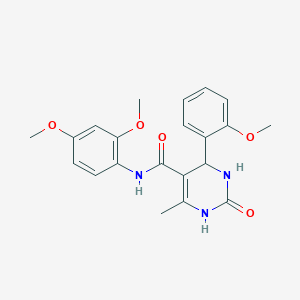
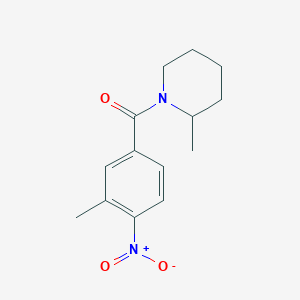
![4-(4-ethoxybenzoyl)-3-hydroxy-5-[4-(propan-2-yl)phenyl]-1-[(pyridin-3-yl)methyl]-2,5-dihydro-1H-pyrrol-2-one](/img/structure/B11635599.png)
![(2Z)-6-benzyl-2-{[3-(4-ethoxy-3-methylphenyl)-1-phenyl-1H-pyrazol-4-yl]methylidene}-7H-[1,3]thiazolo[3,2-b][1,2,4]triazine-3,7(2H)-dione](/img/structure/B11635602.png)
![N-{2-chloro-5-[5-(propan-2-yl)-1,3-benzoxazol-2-yl]phenyl}-3-methylbenzamide](/img/structure/B11635613.png)
